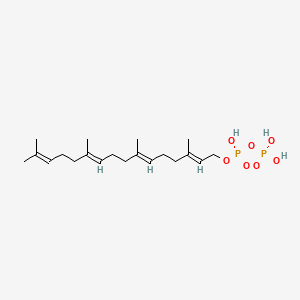

Geranylgeranyl pyrophosphate

Beschreibung

Geranylgeranyl diphosphate has been reported in Penicillium paxilli, Penicillium simplicissimum, and other organisms with data available.

2-trans,6-trans,10-trans-geranylgeranyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

geranylgeranyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (E,E,E)-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNEUNVOZHBOX-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863929 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6699-20-3 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6699-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GERANYLGERANYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Geranylgeranyl Pyrophosphate Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl pyrophosphate (GGPP) is a critical isoprenoid intermediate synthesized in mammalian cells via the mevalonate (B85504) pathway. As a C20 isoprenoid, GGPP is essential for a variety of cellular functions, most notably the post-translational modification of proteins known as geranylgeranylation. This process is vital for the proper membrane localization and function of numerous signaling proteins, including the Rho and Rab subfamilies of small GTPases, which are key regulators of the cytoskeleton, cell proliferation, and vesicular transport. Dysregulation of the GGPP biosynthesis pathway has been implicated in several pathologies, including cancer and cardiovascular disease, making its constituent enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the GGPP biosynthesis pathway in mammalian cells, detailing each enzymatic step, key regulatory mechanisms, and the functional significance of GGPP. It includes summaries of quantitative data, detailed experimental protocols for studying the pathway, and diagrams to illustrate the core biochemical and signaling cascades.

The Mevalonate Pathway: The Source of Isoprenoids

The biosynthesis of this compound is an integral part of a larger, highly conserved metabolic route known as the mevalonate pathway.[1] This pathway is the sole source for the synthesis of all isoprenoids in mammalian cells.[2] Isoprenoids are a vast class of lipids synthesized from five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These building blocks are used to produce a diverse array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[1][2] GGPP, a 20-carbon isoprenoid, serves as a key branch point in this pathway, acting as the precursor for protein geranylgeranylation.[3][4]

The GGPP Biosynthesis Pathway: A Step-by-Step Guide

The synthesis of GGPP from the initial precursor, Acetyl-CoA, can be divided into three major stages: the upper mevalonate pathway, the lower mevalonate pathway, and the final isoprenoid elongation steps.

Upper Mevalonate Pathway: Acetyl-CoA to Mevalonate

The pathway begins in the cytoplasm and involves the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[1][5]

-

Acetyl-CoA Acetyltransferase (ACAT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[5]

-

HMG-CoA Synthase (HMGCS): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce HMG-CoA.[6]

-

HMG-CoA Reductase (HMGCR): HMG-CoA is irreversibly reduced to mevalonate. This is the committed and rate-limiting step of the entire mevalonate pathway, making HMGCR a major site of regulation and the target of statin drugs.[5][7]

Lower Mevalonate Pathway: Mevalonate to IPP and DMAPP

Mevalonate is converted into the fundamental five-carbon isoprenoid units, IPP and DMAPP, through a series of phosphorylation and decarboxylation reactions that consume three molecules of ATP.[1][6]

-

Mevalonate Kinase (MVK): Mevalonate is phosphorylated to form mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (PMVK): Mevalonate-5-phosphate is further phosphorylated to yield mevalonate-5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase (MVD): Mevalonate-5-pyrophosphate is decarboxylated to produce isopentenyl pyrophosphate (IPP).

-

Isopentenyl Pyrophosphate Isomerase (IDI): IPP is reversibly isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).[8]

Isoprenoid Elongation: IPP and DMAPP to GGPP

The final steps involve the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate acceptor, catalyzed by prenyltransferases.

-

Farnesyl Diphosphate Synthase (FDPS): This enzyme first catalyzes the condensation of DMAPP with one molecule of IPP to form the 10-carbon geranyl pyrophosphate (GPP). It then adds a second IPP molecule to GPP to generate the 15-carbon farnesyl pyrophosphate (FPP).[2][3][8]

-

Geranylgeranyl Diphosphate Synthase (GGDPS): In the final step, GGDPS catalyzes the condensation of FPP with another molecule of IPP to produce the 20-carbon this compound (GGPP).[3][8][9]

Regulation of GGPP Biosynthesis

The production of GGPP is tightly controlled, primarily through the regulation of the rate-limiting enzyme, HMG-CoA reductase (HMGCR). This regulation occurs at multiple levels to ensure cellular isoprenoid homeostasis.

-

Transcriptional Control: The gene encoding HMGCR is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, upregulating the transcription of HMGCR and other genes in the pathway.[1][5]

-

Post-Translational Modification: HMGCR activity is inhibited by phosphorylation, a process mediated by AMP-activated protein kinase (AMPK).[5] This links isoprenoid synthesis to the overall energy status of the cell.

-

Feedback Inhibition: The pathway is subject to feedback inhibition by its downstream products. High levels of mevalonate-derived sterols and non-sterol isoprenoids accelerate the degradation of the HMGCR enzyme and inhibit the translation of its mRNA.[10][11]

Functional Role of GGPP: Protein Geranylgeranylation

The primary function of GGPP in most mammalian cells is to serve as a lipid donor for the post-translational modification of proteins.[3][12] This process, termed geranylgeranylation, involves the covalent attachment of the 20-carbon geranylgeranyl moiety to a cysteine residue near the C-terminus of target proteins.[3]

This modification is critical for anchoring otherwise soluble proteins to cellular membranes, a prerequisite for their biological activity.[4][13] Key targets of geranylgeranylation belong to the Ras superfamily of small GTPases, including:

-

Rho family (e.g., RhoA, Rac, Cdc42): Regulators of the actin cytoskeleton, cell adhesion, and motility.[2][14]

-

Rab family: Master regulators of intracellular vesicle trafficking.[2]

Geranylgeranylation is catalyzed by two specific enzymes:

-

Geranylgeranyltransferase I (GGTase-I): Modifies proteins with a C-terminal "CaaX box" motif.[8]

-

Geranylgeranyltransferase II (GGTase-II or RabGGTase): Specifically modifies Rab proteins, which have more complex C-terminal motifs (e.g., XXCC, CXC).[3]

Data Presentation

Quantitative analysis of mevalonate pathway intermediates is challenging due to their polarity and low concentrations but can be achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][12][15]

Table 1: Analytical Methods for Quantifying Pathway Intermediates

| Metabolite/Analyte | Analytical Technique | Typical Matrix | Limit of Quantification (LOQ) | Reference(s) |

|---|---|---|---|---|

| Mevalonate | LC-MS/MS | Human Plasma | 2.5 ng/mL | [16] |

| IPP / DMAPP | Ion-Pair LC-MS² | Cell Culture Lysate | 0.030 µM (1.35 fmol on-column) | [12] |

| Multiple Intermediates | LC-MS/MS with Derivatization | Biospecimens | Method-dependent | [6] |

| HMG-CoA Reductase | Colorimetric Assay | Purified Enzyme / Lysate| < 0.05 mU |[7][11] |

Table 2: Representative Enzyme Kinetic Parameters Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, substrate purity) and enzyme source. This table provides illustrative values.

| Enzyme | Substrate(s) | KM | kcat | Catalytic Efficiency (kcat/KM) | Reference(s) |

|---|---|---|---|---|---|

| HMG-CoA Reductase | HMG-CoA | ~2-4 µM | ~1-2 s-1 | ~5 x 105 M-1s-1 | General Knowledge[17][18] |

| GGDPS (Human) | FPP | ~0.1-1 µM | Variable | High | General Knowledge[19][20] |

| GGDPS (Human) | IPP | ~1-10 µM | Variable | High | General Knowledge[19][20] |

Experimental Protocols

Studying the GGPP pathway involves a variety of techniques, from measuring the activity of specific enzymes to assessing the downstream consequences of its inhibition, such as changes in protein prenylation.

HMG-CoA Reductase (HMGCR) Activity Assay (Colorimetric)

This protocol measures the activity of HMGCR by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[3][10]

Principle: HMG-CoA + 2 NADPH + 2 H+ --(HMGCR)--> Mevalonate + 2 NADP+ + CoA-SH

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, with DTT)

-

Purified HMGCR enzyme or cell lysate containing HMGCR

-

HMG-CoA substrate solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per manufacturer instructions or established lab protocols. Pre-warm the assay buffer to 37°C. Keep enzyme, HMG-CoA, and NADPH on ice.[1][3]

-

Reaction Setup: In a 96-well plate, set up wells for background control (no enzyme), positive control (enzyme, no inhibitor), and inhibitor test samples.

-

Add the following to the appropriate wells in order:

-

HMG-CoA Reductase Assay Buffer

-

Test inhibitor (or vehicle for control wells)

-

NADPH solution

-

HMG-CoA substrate solution

-

-

Initiate Reaction: Add the HMGCR enzyme to the positive control and inhibitor wells to start the reaction. Mix thoroughly.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 5-10 minutes.[3]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA₃₄₀/min) for each well. The rate should be linear during the initial phase of the reaction.

-

Subtract the background rate from all other readings.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[11]

-

For inhibitor screening, calculate the percent inhibition relative to the positive control.

-

Assessment of Protein Geranylgeranylation via Western Blot

This protocol assesses protein prenylation by observing the subcellular localization of a target protein. Since geranylgeranylation is required for membrane association, inhibiting the pathway causes prenylated proteins (like RhoA or Rap1a) to shift from the membrane fraction to the cytosolic fraction.[2][21]

Principle: Inhibition of GGPP synthesis prevents the attachment of the lipid anchor to small GTPases. Unprenylated proteins cannot associate with the cell membrane and accumulate in the cytosol. Subcellular fractionation followed by Western blotting can detect this shift.

Materials:

-

Cultured mammalian cells

-

GGPP pathway inhibitor (e.g., statin, GGDPS inhibitor)

-

Cell lysis/fractionation buffer kit (containing hypotonic buffer, detergent-based lysis buffer, and protease inhibitors)

-

Ultracentrifuge

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-RhoA, anti-Rap1a, anti-GAPDH for cytosolic marker, anti-Na+/K+ ATPase for membrane marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle control for an appropriate time (e.g., 24-48 hours).

-

Cell Harvest and Lysis: Harvest cells and wash with ice-cold PBS. Perform subcellular fractionation according to a standard protocol or commercial kit instructions. This typically involves initial lysis in a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer), followed by a low-speed spin to pellet nuclei and intact cells.

-

Fraction Separation: Transfer the supernatant (post-nuclear lysate) to an ultracentrifuge tube. Spin at >100,000 x g for 1 hour at 4°C.

-

Collect Fractions: The resulting supernatant is the cytosolic fraction . The pellet is the membrane fraction . Resuspend the membrane pellet in a lysis buffer containing detergent.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for all samples (e.g., using a BCA assay).

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from the cytosolic and membrane fractions of both control and treated samples onto an SDS-PAGE gel.[22]

-

Include molecular weight markers.

-

Separate proteins by electrophoresis and transfer them to a membrane.[9][22]

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with the primary antibody against the protein of interest (e.g., anti-RhoA) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply chemiluminescent substrate, and visualize the bands using a digital imager or film.[9]

-

-

Data Analysis: Compare the band intensity for the target protein in the cytosolic versus membrane fractions between control and inhibitor-treated samples. An effective inhibitor will cause a noticeable increase in the protein's signal in the cytosolic fraction and a corresponding decrease in the membrane fraction. Use loading controls (GAPDH for cytosol, Na+/K+ ATPase for membrane) to ensure proper fractionation and equal loading.

Conclusion and Future Directions

The this compound biosynthesis pathway is a fundamental metabolic cascade with profound implications for cellular signaling and homeostasis. Its central product, GGPP, is indispensable for the function of a multitude of proteins that govern critical cellular processes. The rate-limiting and branch-point enzymes of this pathway, particularly HMGCR and GGDPS, represent validated and emerging therapeutic targets for a range of human diseases.[23] A thorough understanding of the biochemical steps, regulatory networks, and downstream functions detailed in this guide is crucial for researchers in basic science and for professionals engaged in the development of novel therapeutics aimed at modulating this vital pathway. Future research will likely focus on developing more specific inhibitors for enzymes like GGDPS and further elucidating the complex interplay between isoprenoid metabolism and cellular pathology.

References

- 1. assaygenie.com [assaygenie.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Lipid-induced Muscle Insulin Resistance Is Mediated by GGPPS via Modulation of the RhoA/Rho Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. abcam.com [abcam.com]

- 12. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. m.youtube.com [m.youtube.com]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. researchgate.net [researchgate.net]

- 20. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 21. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad.com [bio-rad.com]

- 23. Inhibition of farnesyl pyrophosphate (FPP) and/or this compound (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Functions of Geranylgeranyl Pyrophosphate Synthase (GGPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyl pyrophosphate synthase (GGPPS), a key enzyme in the isoprenoid biosynthesis pathway, plays a pivotal role in a multitude of cellular processes.[1][2] This enzyme catalyzes the synthesis of this compound (GGPP), a C20 isoprenoid, from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).[2] GGPP serves as a crucial precursor for the post-translational modification of proteins, a process known as geranylgeranylation, which is essential for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1] Dysregulation of GGPPS activity and aberrant protein geranylgeranylation have been implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes, positioning GGPPS as a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of the core functions of GGPPS, including its catalytic mechanism, role in signaling pathways, and involvement in disease. It also details experimental protocols for studying GGPPS activity and presents quantitative data on its kinetics and inhibition.

Core Function and Catalytic Mechanism

GGPPS is a prenyltransferase that catalyzes the sequential condensation of three molecules of IPP with one molecule of dimethylallyl pyrophosphate (DMAPP) or one molecule of IPP with FPP to form GGPP.[2] The reaction proceeds through a series of carbocation intermediates and is dependent on the presence of a divalent metal cation, typically magnesium (Mg2+). The enzyme's active site contains two highly conserved aspartate-rich motifs, DDXXD, which are crucial for substrate binding and catalysis.

GGPPS in Cellular Signaling

The primary role of GGPPS in cellular signaling is to provide the GGPP substrate for protein geranylgeranylation. This post-translational modification is critical for the function of numerous signaling proteins, particularly small GTPases of the Rho, Rac, and Cdc42 families. Geranylgeranylation facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signaling cascades that regulate cell proliferation, differentiation, apoptosis, and cytoskeletal organization.

Mevalonate (B85504) and Isoprenoid Biosynthesis Pathway

GGPPS is a central enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids.

Ras/Rho Signaling and Downstream Effects

Geranylgeranylation of Rho family GTPases by GGTase I, using GGPP synthesized by GGPPS, is a critical step in activating downstream signaling pathways, such as the ROCK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.

Quantitative Data

GGPPS Kinetic Parameters

The catalytic efficiency of GGPPS is characterized by its Michaelis-Menten constants (Km) and maximum velocity (Vmax) for its substrates.

| Substrate | Organism | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Farnesyl Pyrophosphate (FPP) | Bovine Brain | 0.74 | - | [4] |

| Isopentenyl Pyrophosphate (IPP) | Bovine Brain | 2.0 | - | [4] |

| Dimethylallyl Pyrophosphate (DMAPP) | Bovine Brain | 33 | - | [4] |

| Geranyl Pyrophosphate (GPP) | Bovine Brain | 0.80 | - | [4] |

| Farnesyl Pyrophosphate (FPP) | Rat Brain | 0.6 | - | [5] |

| Isopentenyl Pyrophosphate (IPP) | Rat Brain | 3.5 | - | [5] |

| Isopentenyl Pyrophosphate (IPP) | Plasmodium vivax | 8.4 | - | [2] |

| Farnesyl Pyrophosphate (FPP) | Plasmodium vivax | 1.9 - 7.3 | - | [2] |

| Isopentenyl Pyrophosphate (IPP) | Rosa chinensis | 0.44 - 6.74 | - | [6] |

| Isopentenyl Pyrophosphate (IPP) | Oryza sativa | ~14.5-fold higher affinity with Os02g44780 | ~7-fold increase with Os02g44780 | [7] |

Note: Vmax values are often reported in various units and experimental conditions, making direct comparison challenging. "-" indicates data not specified in the cited source.

GGPPS Inhibitor Potency (IC50)

A range of inhibitors targeting GGPPS have been developed and characterized by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Type | IC50 (nM) | Target Organism/Enzyme | Reference |

| Zoledronic acid | Bisphosphonate | 3 | Human FPPS | [8] |

| Digeranyl bisphosphonate (DGBP) | Bisphosphonate | ~200 | Purified GGPPS | [8] |

| Homogeranyl/homoneryl triazole bisphosphonates | Bisphosphonate | 45 | GGPPS | |

| Neryl isomer 33 | Bisphosphonate | 375 | GGDPS | [8] |

| Geranyl isomer 32 | Bisphosphonate | 17,000 | GGDPS | [8] |

| BPH-715 | Bisphosphonate | - | FPPS and GGPPS | [3] |

| BPH-675 | Bisphosphonate | - | GGPPS | [3] |

| Unnamed | Non-bisphosphonate | 30,000 - 50,000 | GGPPS | [8] |

| Compound 9 (ring-type) | Non-bisphosphonate | 720 | hGGPPS | [9] |

| Compound 1 (linear-type) | Non-bisphosphonate | 100 | hGGPPS | [9] |

| Compound 35 | Non-bisphosphonate | 53,700 | hGGPPS | [9] |

| Compound 46 | Non-bisphosphonate | 169,820 | hGGPPS | [9] |

GGPPS Expression in Human Tissues

GGPPS (gene: GGPS1) expression varies across different human tissues, with data available from resources like the Genotype-Tissue Expression (GTEx) portal.[10][11][12][13][14]

| Tissue | Expression Level (Normalized) |

| Testis | High |

| Skeletal Muscle | High |

| Heart | Moderate |

| Liver | Moderate |

| Brain | Moderate |

| Lung | Low |

| Adipose Tissue | Low |

Note: This table represents a generalized summary. For precise, quantitative expression data, refer to the GTEx portal and the Human Protein Atlas.

Experimental Protocols

GGPPS Enzyme Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure GGPPS activity by quantifying the release of inorganic pyrophosphate (PPi).[15][16][17][18]

Materials:

-

Purified recombinant GGPPS enzyme

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

-

EnzChek™ Pyrophosphate Assay Kit (or similar) containing:

-

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

-

Purine nucleoside phosphorylase (PNP)

-

Inorganic pyrophosphatase

-

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, MESG, and PNP.

-

Add a known concentration of purified GGPPS enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrates, FPP and IPP, at desired concentrations.

-

Immediately start monitoring the increase in absorbance at 360 nm over time at a constant temperature (e.g., 37°C). The rate of absorbance increase is directly proportional to the rate of PPi production.

-

To determine kinetic parameters, perform the assay with varying concentrations of one substrate while keeping the other constant.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of GGPP by UHPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of GGPP in biological samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.[19][20][21][22]

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., deuterated GGPP)

-

Extraction solvent (e.g., acetonitrile (B52724)/water)

-

UHPLC system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in ice-cold extraction solvent containing the internal standard. Centrifuge to pellet debris and collect the supernatant.

-

Chromatographic Separation: Inject the extracted sample onto the UHPLC system. Separate GGPP from other cellular components using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with an ion-pairing agent).

-

Mass Spectrometric Detection: Introduce the eluent from the UHPLC into the mass spectrometer. Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion of GGPP to a specific product ion.

-

Quantification: Generate a standard curve using known concentrations of GGPP. Quantify the amount of GGPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Detection of Protein Prenylation by Western Blot

This protocol describes the detection of changes in protein prenylation status using Western blotting, which can be observed as a shift in the electrophoretic mobility of the target protein.[23][24][25][26]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in an appropriate buffer and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from control and treated samples on an SDS-PAGE gel. Non-prenylated proteins may migrate slightly faster than their prenylated counterparts due to the absence of the hydrophobic isoprenoid group.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A shift in the band corresponding to the target protein between control and treated samples can indicate a change in its prenylation status.

Conclusion

This compound synthase is a critical enzyme with far-reaching implications for cellular function and human health. Its central role in the isoprenoid biosynthesis pathway and the post-translational modification of key signaling proteins underscores its importance in regulating fundamental cellular processes. The aberrant activity of GGPPS in various diseases, particularly cancer, has established it as a promising target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the complex biology of GGPPS and to develop novel therapeutic strategies targeting this essential enzyme. The continued investigation into the structure, function, and regulation of GGPPS will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

- 1. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Characterization of a Novel this compound Synthase from Plasmodium Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. Purification of geranylgeranyl diphosphate synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of prenyltransferases in rat tissues. Evidence for a cytosolic all-trans-geranylgeranyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 13. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Genotype-Tissue Expression (GTEx) Project - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. A simple in vitro assay to measure the activity of geranylgeranyl diphosphate synthase and other short-chain prenyltransferases - Dipòsit Digital de Documents de la UAB [ddd.uab.cat]

- 17. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 18. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Fast and Robust UHPLC-MRM-MS Method to Characterize and Quantify Grape Skin Tannins after Chemical Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 25. ptglab.com [ptglab.com]

- 26. bio-rad.com [bio-rad.com]

A Technical Guide to the Cellular Localization of Geranylgeranyl Pyrophosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl pyrophosphate (GGPP) is a critical isoprenoid intermediate essential for a multitude of cellular processes, including the post-translational modification of proteins (geranylgeranylation), and as a precursor to vital molecules like coenzyme Q and vitamin K2.[1] The precise subcellular location of GGPP synthesis is fundamental to its function, dictating its accessibility to downstream pathways and modifying enzymes. Dysregulation of GGPP production or localization is implicated in various pathologies, including cancers, metabolic disorders, and rare genetic syndromes, making the enzymes of its synthetic pathway attractive targets for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the cellular compartmentalization of GGPP synthesis in both mammalian and plant cells, details the experimental methodologies used to determine protein localization, and presents the implications of this spatial regulation for research and drug development.

The Isoprenoid Biosynthesis Pathway: A Prelude to GGPP

This compound is synthesized via the mevalonate (B85504) (MVA) pathway. The process begins with the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a rate-limiting step catalyzed by HMG-CoA reductase (HMGCR).[1] Subsequent enzymatic reactions convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Farnesyl diphosphate (B83284) synthase (FDPS) then catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP).[1] The final step is the formation of the 20-carbon GGPP, a reaction catalyzed by Geranylgeranyl Diphosphate Synthase (GGPS1 in humans), which adds one molecule of IPP to FPP.[1]

Caption: Figure 1. Overview of the Mammalian Isoprenoid Biosynthesis Pathway.

Subcellular Localization of GGPP Synthesis

The synthesis of GGPP is not confined to a single cellular location but is distributed across several organelles, with significant differences observed between mammalian and plant cells.

Mammalian Cells

In mammals, the isoprenoid pathway is compartmentalized primarily between the endoplasmic reticulum (ER), peroxisomes, and the cytosol.[3] The enzyme GGPS1, which directly synthesizes GGPP, is predominantly found in the cytoplasm.[4][5] However, the localization of the precursor-supplying enzymes adds layers of complexity.

-

Endoplasmic Reticulum (ER): The ER houses HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway.[1][3] This localization is critical for cholesterol synthesis, as FPP can be shunted towards squalene synthase, another ER-resident enzyme.[1]

-

Peroxisomes: Peroxisomes are also a key site for the early stages of isoprenoid synthesis. HMGCR is also found in peroxisomes, and the steps from mevalonate to FPP are thought to occur almost exclusively within this organelle.[3]

-

Cytosol: The final synthesis of GGPP by GGPS1 occurs in the cytosol, utilizing FPP and IPP that are presumably transported from peroxisomes.[1][4] Cytosolic GGPP is then readily available for the geranylgeranylation of key signaling proteins, such as those in the Ras superfamily of small GTPases.[1]

-

Mitochondria: While GGPS1 is not typically localized to mitochondria, GGPP is a precursor for the synthesis of the side chain of ubiquinone (Coenzyme Q), an essential component of the mitochondrial electron transport chain.[1][6] This suggests that GGPP must be transported to mitochondria or that a distinct, yet-to-be-fully-characterized mitochondrial synthesis pathway may exist. Deletion of GGPS1 has been shown to impair mitochondrial function.[1]

Table 1: Subcellular Localization of Key Enzymes in Mammalian Isoprenoid Pathway

| Enzyme | Full Name | Primary Localization | Other Reported Localizations | Citation(s) |

| HMGCR | HMG-CoA Reductase | Endoplasmic Reticulum | Peroxisomes | [1][3] |

| FDPS | Farnesyl Diphosphate Synthase | Peroxisomes | Cytosol | [1][3] |

| GGPS1 | Geranylgeranyl Diphosphate Synthase 1 | Cytosol | Perinuclear region, Sarcomere Z line | [4][5] |

Plant Cells

Plant cells exhibit a more complex and highly regulated compartmentalization of isoprenoid biosynthesis, featuring two distinct pathways: the MVA pathway (cytosol, ER, mitochondria) and the methylerythritol phosphate (B84403) (MEP) pathway (plastids).[6][7] This separation is mirrored by the localization of multiple GGPS isoforms, each serving a specific metabolic purpose in a distinct organelle.[8]

-

Chloroplasts (Plastids): GGPS1 and GGPS3 isoforms are targeted to chloroplasts.[6][8] They utilize IPP and DMAPP from the MEP pathway to produce GGPP for the synthesis of carotenoids, chlorophylls, gibberellins, and abscisic acid.[6][9]

-

Endoplasmic Reticulum: GGPS2 and GGPS4 are localized to the ER, where the GGPP they produce is primarily used for protein prenylation.[6][8]

-

Mitochondria: The GGPS6 isoform is imported into mitochondria.[6][8] The GGPP synthesized here is believed to be a precursor for the isoprenoid side chain of ubiquinone, crucial for the mitochondrial respiratory chain.[6]

This multi-organellar distribution allows plants to independently regulate the production of different classes of isoprenoids according to developmental stage and environmental cues.[8]

Caption: Figure 2. GGPP Synthesis Compartmentalization in Plant Cells.

Experimental Protocols for Determining Cellular Localization

Validating the subcellular location of an enzyme like GGPS1 is a cornerstone of its characterization. The two most common and robust approaches are imaging-based methods (immunofluorescence or fluorescent protein tagging) and biochemical fractionation.[10][11]

Caption: Figure 3. Experimental Workflows for Protein Localization.

Detailed Protocol: Immunofluorescence Staining

This method visualizes the protein in situ within fixed cells using a specific antibody.

A. Reagents and Materials

-

Cells grown on sterile glass coverslips in a culture dish.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Triton X-100.

-

Primary Antibody: Rabbit anti-GGPS1 antibody, diluted in Blocking Buffer.

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer.

-

Nuclear Stain: DAPI or Hoechst solution.

-

Mounting Medium.

B. Procedure

-

Cell Culture: Grow cells on coverslips to approximately 70-80% confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.[12]

-

Fixation: Add the 4% PFA solution to cover the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[13]

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for the antibodies to access intracellular antigens.[12]

-

Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-GGPS1 antibody. Incubate overnight at 4°C in a humidified chamber.[13]

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Secondary Antibody Incubation: Add the diluted fluorescent secondary antibody and incubate for 1 hour at room temperature, protected from light.[12]

-

Washing: Repeat the washing step from point 8, ensuring all washes are done in the dark.

-

Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain the cell nuclei.

-

Mounting: Wash once more with PBS, then carefully mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize the localization using a confocal or fluorescence microscope. The GGPS1 protein will be visualized by the fluorescence of the secondary antibody.

Detailed Protocol: Subcellular Fractionation and Western Blotting

This biochemical method physically separates cellular compartments, allowing for the identification of the protein in each fraction.

A. Reagents and Materials

-

Cultured cells from several 10 cm plates.

-

Fractionation Buffer (Hypotonic): 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors.

-

Syringe with a 27-gauge needle.

-

Microcentrifuge and ultracentrifuge.

-

TBS with 0.1% SDS.

-

Reagents for SDS-PAGE and Western Blotting.

-

Primary antibodies: anti-GGPS1, and organelle-specific markers (e.g., anti-Histone H3 for nucleus, anti-COX IV for mitochondria, anti-GAPDH for cytosol).

B. Procedure

-

Cell Harvesting: Harvest cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes. Wash the pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times. Monitor lysis under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei.

-

Cytosolic and Mitochondrial Fraction Separation: Carefully transfer the supernatant to a new tube. Centrifuge this supernatant at 10,000 x g for 10 minutes at 4°C. The supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Membrane Fraction Isolation (Optional): The supernatant from the 10,000 x g spin can be further centrifuged at 100,000 x g for 1 hour to pellet the membrane fraction (microsomes).

-

Fraction Processing: Wash each pellet with fractionation buffer. Resuspend the final nuclear, mitochondrial, and membrane pellets in a lysis buffer suitable for SDS-PAGE (e.g., RIPA buffer or TBS with 0.1% SDS).

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction.

-

Load equal amounts of protein from each fraction (total lysate, nuclear, cytosolic, mitochondrial) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the primary anti-GGPS1 antibody to determine in which fraction(s) GGPS1 is present.

-

Probe separate blots or strip and re-probe the same blot with antibodies for organelle-specific markers to validate the purity of the fractions.[14]

-

Implications for Research and Drug Development

The specific subcellular localization of GGPP synthesis has profound implications for cell biology and medicine.

-

Targeted Drug Design: Knowing that GGPS1 is a cytosolic enzyme allows for the design of inhibitors that can readily cross the plasma membrane and act in the cytoplasm, without needing to target specific organelles. This is relevant for cancer therapies where inhibiting protein prenylation is a key strategy.[1]

-

Understanding Disease Mechanisms: In diseases like the GGPS1-associated muscular dystrophy, hearing loss, and ovarian insufficiency syndrome, mutations do not completely abolish enzyme activity but may impair a specific function or dynamic subcellular localization of the enzyme.[2][15] Research into how these mutations affect GGPS1's interaction with other proteins or its localization in specialized cells like muscle is critical.

-

Metabolic Engineering: In biotechnology, particularly in yeast or plant systems, understanding the native localization of GGPS is essential for engineering pathways to enhance the production of valuable isoprenoids like carotenoids or pharmaceuticals.[16][17] Redirecting enzymes to different compartments can increase precursor availability and boost product yields.

Conclusion

The synthesis of this compound is a spatially regulated process, with key differences in compartmentalization between mammalian and plant cells. In mammals, a collaborative effort between the ER, peroxisomes, and a predominantly cytosolic GGPS1 ensures the production of GGPP for essential modifications of signaling proteins. In plants, a family of GGPS isoforms is strategically placed in distinct organelles—chloroplasts, mitochondria, and the ER—to supply GGPP for a diverse array of specialized metabolic pathways. A thorough understanding of this subcellular localization, confirmed through robust experimental techniques like immunofluorescence and cell fractionation, is indispensable for advancing our knowledge of cell signaling, developing novel therapeutics, and engineering biological systems.

References

- 1. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GGPS1 Mutations Cause Muscular Dystrophy/Hearing Loss/Ovarian Insufficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. GGPS1 - Wikipedia [en.wikipedia.org]

- 6. Five Geranylgeranyl Diphosphate Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Five geranylgeranyl diphosphate synthases expressed in different organs are localized into three subcellular compartments in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bird Eye View of Protein Subcellular Localization Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein subcellular localization prediction - Wikipedia [en.wikipedia.org]

- 12. ptglab.com [ptglab.com]

- 13. usbio.net [usbio.net]

- 14. assaygenie.com [assaygenie.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Central Role of Geranylgeranyl Pyrophosphate (GGPP) in Plant Defense Mechanisms: A Technical Guide

Geranylgeranyl pyrophosphate (GGPP) stands at a critical metabolic crossroads in plant biology. As a C20 isoprenoid precursor, it is fundamental to the biosynthesis of compounds essential for primary metabolism, such as chlorophylls, carotenoids, and gibberellins.[1][2] However, GGPP is also a key substrate for the production of a vast arsenal (B13267) of specialized metabolites and signaling molecules that constitute the plant's defense system against pathogens and herbivores. This guide provides an in-depth examination of the multifaceted role of GGPP in plant immunity, tailored for researchers, scientists, and professionals in drug development.

The GGPP Biosynthetic Hub: A Nexus of Primary and Defense Metabolism

GGPP is synthesized from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). In plants, these precursors are produced via two distinct pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3] GGPP synthase (GGPPS) enzymes catalyze the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 GGPP molecule.[4] The subcellular localization of different GGPPS isoforms is crucial for partitioning the GGPP pool towards various metabolic fates, including defense responses.[5][6]

GGPP-Derived Compounds in Plant Defense

The diversion of GGPP from primary metabolism to defense pathways is a hallmark of the plant immune response. This metabolic reprogramming leads to the synthesis of potent antimicrobial and anti-herbivore compounds.

Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized de novo and accumulate rapidly at sites of infection.[7] A major class of phytoalexins derived from GGPP are the diterpenoids. The production of these compounds is often induced by pathogen-associated molecular patterns (PAMPs) or other elicitors.[8] Upon perception of a threat, plants upregulate the expression of diterpene synthase genes, which cyclize GGPP into various scaffold molecules.

-

Casbene: An example from castor bean (Ricinus communis), casbene is a diterpene phytoalexin formed by the cyclization of GGPP.[9]

-

Kauralexins and Zealexins: These are inducible diterpenoid phytoalexins discovered in maize (Zea mays) that exhibit activity against fungal pathogens like Fusarium graminearum.[10] Their biosynthesis is preceded by the induced transcription of the An2 gene, which encodes an ent-copalyl diphosphate synthase involved in the phytoalexin pathway.[10]

-

Phytocassanes and Oryzalexins: In rice (Oryza sativa), GGPP is the precursor to a suite of diterpenoid phytoalexins, including phytocassanes and momilactones, which are crucial for resistance against the rice blast fungus Magnaporthe oryzae.[8][11]

GGPP is the precursor to essential phytohormones that regulate plant growth and development but also play critical roles in orchestrating defense responses.

-

Gibberellins (GAs): While primarily known for their role in growth, GAs can influence defense outcomes. The balance between growth and defense is critical, and the pathways for GA and phytoalexin biosynthesis both start from GGPP, representing a key regulatory node.

-

Abscisic Acid (ABA): ABA is synthesized from carotenoid precursors, which are themselves derived from the head-to-head condensation of two GGPP molecules.[5][12] ABA is a key signaling molecule in response to both abiotic stress and pathogen attack, often exhibiting complex crosstalk with other defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).[12][13]

Protein prenylation is a post-translational modification where a GGPP moiety is attached to specific target proteins, often small G proteins like Rho, Rac, and Rab.[5] This lipid anchor facilitates membrane association and is essential for the function of these proteins in cellular signaling. In the context of defense, geranylgeranylation of signaling proteins is thought to be crucial for the proper activation and localization of components within the immune signaling cascades.[14]

Regulation of GGPP Metabolism in Defense

Plants have evolved sophisticated mechanisms to control the flux of GGPP into different pathways, ensuring that defense responses can be mounted effectively without fatally compromising essential cellular functions.

Plant genomes typically contain a small family of genes encoding GGPPS isozymes.[4][15] In the model plant Arabidopsis thaliana, there are 12 predicted GGPPS genes, of which 10 are functional.[6] These isozymes exhibit distinct subcellular localizations—in plastids, mitochondria, and the endoplasmic reticulum (ER)—and show differential spatio-temporal expression patterns.[5][6] This subfunctionalization allows for the dedicated production of GGPP for specific metabolic pathways in different cellular compartments and tissues. For instance, plastid-localized GGPPS isoforms are primarily responsible for supplying GGPP for the biosynthesis of phytoalexins, carotenoids, and chlorophylls, while ER-localized isoforms provide GGPP for protein prenylation.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Distinct evolutionary strategies in the GGPPS family from plants [frontiersin.org]

- 4. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five Geranylgeranyl Diphosphate Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the GGPP synthase gene family in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis, elicitation and roles of monocot terpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainkart.com [brainkart.com]

- 10. Identity, regulation, and activity of inducible diterpenoid phytoalexins in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 15. Distinct evolutionary strategies in the GGPPS family from plants - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Isoprenoid Biology: A Technical Guide to the Discovery and Research of Geranylgeranyl Pyrophosphate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Geranylgeranyl pyrophosphate (GGPP) stands as a pivotal molecule in cellular biology, an intermediate of the mevalonate (B85504) pathway that serves as a precursor for a vast array of essential biomolecules and as a critical lipid anchor for a multitude of signaling proteins. This technical guide provides a comprehensive overview of the discovery, history, and key research methodologies related to GGPP, tailored for professionals in the fields of life sciences and drug development.

A Legacy of Discovery: Unraveling the Isoprenoid Pathway

The journey to understanding this compound (GGPP) is intrinsically linked to the elucidation of the isoprenoid biosynthetic pathway, a monumental achievement in biochemistry that garnered the Nobel Prize in Physiology or Medicine in 1964 for Feodor Lynen and Konrad Bloch.[1][2][3][4] Their pioneering work laid the foundation for comprehending how cells synthesize cholesterol and fatty acids from the simple two-carbon unit, acetyl-CoA.[1][2] This pathway, also known as the mevalonate pathway, was found to produce not only the precursors for cholesterol but also a variety of non-sterol isoprenoids, including the 20-carbon molecule, GGPP.[5][6][7]

The subsequent discovery of protein prenylation in the late 1970s and 1980s unveiled a critical function for GGPP beyond its role as a biosynthetic precursor.[8][9] It was found that the geranylgeranyl moiety could be covalently attached to cysteine residues at the C-terminus of proteins, a post-translational modification essential for their proper subcellular localization and function.[8][10] This discovery opened up a new field of research into the vital role of GGPP in regulating the activity of key signaling proteins, such as the Ras superfamily of small GTPases, which includes the Rho and Rab families.[5][11][12]

Key Milestones in this compound Research:

-

1950s-1960s: Elucidation of the mevalonate pathway by Feodor Lynen and Konrad Bloch, establishing the biosynthesis of isoprenoid precursors.[1][2]

-

1964: Lynen and Bloch are awarded the Nobel Prize for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[1][3]

-

Late 1970s: The first evidence of protein prenylation is discovered in fungi.[8][9]

-

1980s: Farnesylation, the attachment of a 15-carbon farnesyl group, is identified on mammalian proteins like lamin B. This discovery paved the way for the later identification of geranylgeranylation.

-

Late 1980s - Early 1990s: Geranylgeranylation, the attachment of the 20-carbon geranylgeranyl group, is discovered on other proteins, expanding the scope and importance of protein prenylation.

-

1990s: The enzymes responsible for protein geranylgeranylation, Geranylgeranyltransferase I (GGTase-I) and Rab Geranylgeranyltransferase (GGTase-II), are identified and characterized.

-

2000s-Present: Development of sophisticated techniques for the detection and quantification of GGPP and geranylgeranylated proteins, and the exploration of GGPPS inhibitors as potential therapeutic agents.[8][13][14]

The Central Role of GGPP in Cellular Function

GGPP is synthesized from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) by the enzyme this compound Synthase (GGPPS).[11][15] It serves two primary roles in the cell:

-

A Precursor for Biosynthesis: GGPP is the starting point for the synthesis of a diverse range of vital molecules, including:

-

Diterpenes and Diterpenoids: A large class of natural products with diverse biological activities.[15]

-

Carotenoids: Pigments essential for photosynthesis and as precursors to vitamin A.[15]

-

Gibberellins: Plant hormones that regulate growth and development.[15]

-

Tocopherols (Vitamin E): Lipid-soluble antioxidants.[15]

-

Chlorophylls: The primary pigments for photosynthesis.[15]

-

The geranylgeranyl side chain of ubiquinone (Coenzyme Q10) and menaquinone (Vitamin K2). [5]

-

-

A Lipid Anchor for Protein Prenylation: GGPP is covalently attached to specific cysteine residues at or near the C-terminus of proteins in a process called geranylgeranylation. This modification is critical for the membrane association and function of numerous signaling proteins, particularly small GTPases of the Rho and Rab families.[5][11][12] Geranylgeranylation facilitates their interaction with regulatory proteins and downstream effectors, thereby controlling a wide array of cellular processes, including cytoskeletal organization, cell migration, proliferation, and vesicular trafficking.[11][12][16][17]

Quantitative Analysis of GGPP and GGPPS Activity

The ability to accurately quantify GGPP levels and the activity of its synthesizing enzyme, GGPPS, is crucial for understanding its physiological roles and for the development of targeted therapeutics.

Cellular and Tissue Concentrations of GGPP

The concentration of GGPP can vary significantly between different tissues and cell types, reflecting their metabolic activity and reliance on geranylgeranylated proteins.

| Tissue/Cell Type | FPP Concentration (nmol/g wet tissue or per 10^6 cells) | GGPP Concentration (nmol/g wet tissue or per 10^6 cells) | Reference |

| Mouse Brain | 0.355 ± 0.030 | 0.827 ± 0.082 | [13] |

| Mouse Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 | [13] |

| Mouse Liver | 0.326 ± 0.064 | 0.213 ± 0.029 | [13] |

| Mouse Heart | 0.364 ± 0.015 | 0.349 ± 0.023 | [13] |

| Wild-Type Tomato Fruit | - | 1.35 µg/g DW | [18] |

| slg2 Mutant Tomato Fruit | - | 0.50 µg/g DW | [18] |

| slg3 Mutant Tomato Fruit | - | 0.36 µg/g DW | [18] |

Kinetic Parameters of this compound Synthase (GGPPS)

The enzymatic activity of GGPPS is characterized by its Michaelis constant (Km) for its substrates and its maximum velocity (Vmax). These parameters can differ between organisms and isozymes.

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Homo sapiens | Isopentenyl diphosphate (B83284) | 3 | - | [19] |

| Homo sapiens | Farnesyl diphosphate | 4.2 | - | [19] |

| Erwinia uredovora | Isopentenyl pyrophosphate | - | - | [20] |

| Erwinia uredovora | Dimethylallyl pyrophosphate | - | - | [20] |

| Erwinia uredovora | Geranyl pyrophosphate | - | - | [20] |

| Erwinia uredovora | Farnesyl pyrophosphate | - | - | [20] |

| Hevea brasiliensis | DMAPP | 11.5 | - | [21] |

| Hevea brasiliensis | GPP | 2.34 | - | [21] |

| Hevea brasiliensis | FPP | 6.78 | 123 (with FPP) | [21] |

| Hevea brasiliensis | IPP | 24.08 | - | [21] |

Key Experimental Protocols in GGPP Research

A variety of sophisticated techniques have been developed to study GGPP and protein geranylgeranylation. Below are detailed methodologies for key experiments.

In Vitro this compound Synthase (GGPPS) Activity Assay

This spectrophotometric assay provides a rapid and inexpensive method for determining the kinetic parameters of GGPPS by quantifying the release of pyrophosphate (PPi).[22][23]

Materials:

-

Purified GGPPS enzyme

-

Isopentenyl pyrophosphate (IPP)

-

Farnesyl pyrophosphate (FPP) or Dimethylallyl pyrophosphate (DMAPP) and Geranyl pyrophosphate (GPP) as alternative substrates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

EnzChek™ Pyrophosphate Assay Kit (or similar) containing 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), purine (B94841) nucleoside phosphorylase (PNP), and inorganic pyrophosphatase.

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of substrates (IPP, FPP) and the purified GGPPS enzyme in the assay buffer. Prepare the EnzChek™ reaction mixture according to the manufacturer's instructions.

-

Set up the Reaction: In a 96-well plate, add the following to each well:

-

Assay buffer

-

EnzChek™ reaction mixture

-

A fixed concentration of one substrate (e.g., FPP).

-

Varying concentrations of the other substrate (e.g., IPP) to determine its Km.

-

-

Initiate the Reaction: Add the purified GGPPS enzyme to each well to start the reaction.

-

Monitor the Reaction: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 360 nm over time. The rate of PPi release is directly proportional to the rate of GGPP synthesis.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Metabolic Labeling and Detection of Geranylgeranylated Proteins using Click Chemistry

This powerful technique allows for the specific labeling and identification of geranylgeranylated proteins in living cells.[4][24][25][26][27]

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Azido- or alkyne-modified geranylgeraniol (B1671449) (e.g., N3-GG-OH or a C15-alkyne analog of geraniol)

-

Fluorescently tagged alkyne or azide (B81097) probe for click chemistry (e.g., TAMRA-alkyne or an azide-containing biotin (B1667282) tag)

-

Lysis buffer (e.g., 1% SDS in 100 mM Tris-HCl, pH 8, with protease inhibitors)

-

Click chemistry reaction components:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

-

SDS-PAGE and Western blotting reagents

-

Fluorescence imager or streptavidin-HRP for detection

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing the azido- or alkyne-modified geranylgeraniol analog.

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for metabolic incorporation of the analog into newly synthesized geranylgeranylated proteins.

-

-

Cell Lysis:

-

Wash the cells with cold PBS to remove excess labeling reagent.

-

Lyse the cells in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the fluorescently tagged alkyne or azide probe.

-

Add the click chemistry reaction components (CuSO₄, reducing agent, and ligand) to catalyze the cycloaddition reaction between the azide/alkyne on the protein and the probe.

-

Incubate the reaction mixture at room temperature, protected from light.

-

-

Detection and Analysis:

-

Separate the labeled proteins by 1D or 2D SDS-PAGE.

-

Visualize the geranylgeranylated proteins using a fluorescence imager.

-

Alternatively, if a biotin tag was used, transfer the proteins to a membrane and detect with streptavidin-HRP.

-

For protein identification, excised fluorescent bands can be subjected to in-gel digestion and mass spectrometry analysis.

-

Mass Spectrometry-Based Workflow for the Identification of Geranylgeranylated Proteins

Mass spectrometry is an indispensable tool for the definitive identification and characterization of geranylgeranylated proteins and the precise localization of the modification site.[28][29][30][31][32]

Procedure:

-

Sample Preparation:

-

Isolate the protein(s) of interest, for example, through immunoprecipitation of a specific protein or by enriching for geranylgeranylated proteins using the click chemistry approach described above with a biotin tag followed by streptavidin affinity purification.

-

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Peptide Fractionation (Optional):

-

To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Peptides are separated by reversed-phase chromatography and then ionized (e.g., by electrospray ionization) before entering the mass spectrometer.

-

The mass spectrometer acquires precursor ion scans (MS1) to determine the mass-to-charge ratio of the peptides.

-

Selected precursor ions are fragmented, and the resulting fragment ion spectra (MS2) are acquired.

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

-

The search parameters must include the mass of the geranylgeranyl modification (+272.25 Da) as a variable modification on cysteine residues.

-

The search results will identify the proteins that are geranylgeranylated and pinpoint the specific cysteine residue(s) that are modified.

-

Signaling Pathways and Regulatory Networks

The geranylgeranylation of small GTPases is a critical regulatory mechanism in a multitude of signaling pathways.

The Mevalonate Pathway and GGPP Synthesis

The synthesis of GGPP is an integral part of the mevalonate pathway, a key metabolic route for the production of all isoprenoids.

Caption: The Mevalonate Pathway leading to GGPP synthesis.

The Rho GTPase Cycle and Geranylgeranylation

Rho GTPases are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. Geranylgeranylation is essential for their membrane localization and interaction with regulatory and effector proteins.

Caption: The Rho GTPase activation and signaling cycle.

The Rab GTPase Cycle and Vesicular Trafficking

Rab GTPases are master regulators of intracellular membrane trafficking. Their function is critically dependent on geranylgeranylation for their association with vesicle and target membranes.[12][17][20][33][34]

Caption: The Rab GTPase cycle in vesicular trafficking.

Therapeutic Targeting of GGPP Synthesis and Protein Geranylgeranylation

The critical role of GGPP in cellular signaling, particularly in pathways that are often dysregulated in cancer and other diseases, has made the mevalonate pathway an attractive target for drug development.[3][5][8][13][14][35][36][37][38][39][40][41][42][43][44][45][46]

Inhibitors of the Mevalonate Pathway:

-

Statins: These widely used cholesterol-lowering drugs inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway.[5][13] By blocking the entire pathway, statins also deplete the cellular pools of FPP and GGPP, thereby inhibiting protein prenylation.[3][42]

-

Bisphosphonates: A class of drugs primarily used to treat bone disorders, nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS), leading to a reduction in both FPP and GGPP levels.[13][37]

-

GGPPS Inhibitors: More specific inhibitors that directly target GGPPS are being developed as potential anti-cancer agents.[5][8][13][36] These compounds aim to selectively block protein geranylgeranylation without affecting farnesylation or cholesterol synthesis.

Therapeutic Rationale:

By inhibiting the synthesis of GGPP, these drugs prevent the geranylgeranylation of key signaling proteins like Rho and Rab GTPases. The lack of this lipid anchor leads to their mislocalization and inactivation, thereby disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and metastasis.[16][36][42] Preclinical studies have shown that GGPPS inhibitors can induce apoptosis, inhibit cell migration, and have synergistic effects with other anti-cancer agents.[36] Several inhibitors of protein prenylation have advanced to clinical trials, highlighting the therapeutic potential of targeting this fundamental cellular process.[39]

References

- 1. Machine-learning guided elucidation of contribution of individual steps in the mevalonate pathway and construction of a yeast platform strain for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: hsa00900 [genome.jp]

- 8. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PROTEIN PRENYLATION: Molecular Mechanisms and Functional Consequences | Annual Reviews [annualreviews.org]

- 11. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 14. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 16. Geranylgeranylation but not GTP-loading of Rho GTPases determines T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]